5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one
Overview
Description
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one is involved in the synthesis of novel heterocyclic systems, such as 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. These compounds have unique structural characteristics that are significant in the field of organic chemistry and materials science (Labanauskas et al., 2004).
Antimicrobial Activities
Research indicates the involvement of this compound derivatives in producing compounds with antimicrobial properties. These derivatives show effectiveness against various microorganisms, highlighting their potential in addressing microbial resistance (Bektaş et al., 2007).
Antioxidant Activity
Studies also demonstrate the synthesis of this compound derivatives for evaluating their in vitro antioxidant activities. These activities include free radical scavenging and metal chelating activity, comparing favorably with standard antioxidants (Yüksek et al., 2015).
Molecular and Electronic Analysis
Research on this compound derivatives includes molecular, electronic, and spectroscopic analysis. This research offers insights into the electronic properties, molecular structures, and potential applications in fields like materials science and electronics (Beytur & Avinca, 2021).
Crystal Structure and Nonlinear Optical Properties
The crystal structure and nonlinear optical properties of this compound derivatives have been studied, revealing their potential in optoelectronics and photonics. These studies provide a deeper understanding of the material's behavior under different physical conditions (Nadeem et al., 2017).
Properties
IUPAC Name |
3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h5H,2H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFZXBCOXWUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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